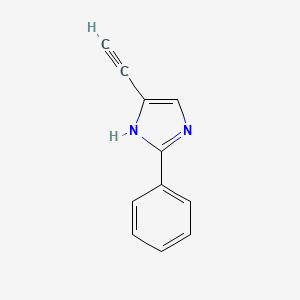

4-Ethynyl-2-phenylimidazole

Description

Significance of Imidazole (B134444) Scaffolds in Organic Chemistry and Interdisciplinary Research

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. Current time information in Bangalore, IN.nih.gov This fundamental structure is of immense importance in the fields of organic chemistry and biochemistry. Current time information in Bangalore, IN.nih.gov It is a core component of essential biological molecules such as the amino acid histidine and the nucleic acid purine (B94841) bases, adenine (B156593) and guanine. semanticscholar.org The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, allow it to participate in a wide range of chemical reactions and biological interactions. scribd.com

In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity and selectivity. researchgate.net This has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including antifungal agents (e.g., ketoconazole), anticancer drugs, and agents for treating viral infections. researchgate.netekb.eg The imidazole moiety's capacity to engage in hydrogen bonding, coordination with metal ions, and various other non-covalent interactions is key to its biological activity. scribd.com

Overview of Ethynyl (B1212043) and Phenyl Substituents in Heterocyclic Compounds

The properties and reactivity of the imidazole core can be significantly modulated by the introduction of various substituents. The ethynyl group (–C≡CH) is a particularly interesting functional group in this context. Its linear geometry and the high electron density of the triple bond make it a versatile handle for a variety of chemical transformations. wikipedia.org The terminal alkyne proton is weakly acidic and can be removed to form a powerful nucleophile, the acetylide anion. Furthermore, the ethynyl group readily participates in a range of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, as well as cycloaddition reactions. wikipedia.orgmdpi.com In medicinal chemistry, the incorporation of an ethynyl group can enhance binding affinity to target proteins and improve metabolic stability. researchgate.net

Historical Context and Evolution of Research on 4-Ethynyl-2-phenylimidazole

The first and a notable synthesis of a tautomer of this compound, specifically 4(5)-ethynyl-2-phenylimidazole, was reported in the context of studies on ring transformations of heterocyclic compounds. Researchers found that treating 4-chloro-5-methyl-2-phenylpyrimidine with a strong base, potassium amide, in liquid ammonia (B1221849) resulted in a ring contraction to form 4(5)-ethynyl-2-phenylimidazole. researchgate.netresearchgate.net A tracer study using a carbon-14 (B1195169) labeled pyrimidine (B1678525) confirmed that the ethynyl group is attached to the carbon atom that was originally part of the pyrimidine ring. This early work provided a unique synthetic route to this substituted imidazole and shed light on the mechanistic pathways of such ring transformation reactions.

While direct and extensive research specifically on this compound is limited, the evolution of synthetic methodologies, particularly the advent of palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, has opened up new avenues for the synthesis of ethynyl-substituted imidazoles. wikipedia.orgresearchgate.net These modern methods offer greater flexibility and control over the placement of the ethynyl group on the imidazole ring, starting from readily available halo-substituted imidazoles. The potential for this compound as a versatile building block in the synthesis of more complex molecules is an area of ongoing interest, driven by the continued demand for novel compounds in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h1,3-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKQXBGTHGEGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Ethynyl 2 Phenylimidazole

De Novo Synthesis Approaches

De novo synthesis offers a powerful means to construct the 4-ethynyl-2-phenylimidazole core with precision. Key methods include ring transformation reactions and multi-component reactions.

Ring Transformation Reactions to Access this compound

A notable de novo approach involves the transformation of a pyrimidine (B1678525) ring into the desired imidazole (B134444) system. Specifically, the reaction of 4-chloro-5-methyl-2-phenylpyrimidine with potassium amide in liquid ammonia (B1221849) has been shown to yield 4(5)-ethynyl-2-phenylimidazole. researchgate.netresearchgate.net This transformation represents a significant ring contraction process.

The mechanism of this pyrimidine-to-imidazole ring contraction has been a subject of detailed investigation. researchgate.netresearchgate.net It is proposed that the reaction proceeds through a series of steps initiated by the nucleophilic attack of the amide ion. Studies suggest that the reaction of 4-chloro-5-methyl-2-phenylpyrimidine with potassium amide in liquid ammonia involves the opening of the pyrimidine ring. researchgate.net This ring opening is followed by the elimination of a carbon atom and subsequent ring closure to form the imidazole ring. science.gov Another study proposes that the conversion of pyrimidines to imidazoles can occur through a ring-opening reaction followed by the elimination of a carbon atom and subsequent ring closure. science.gov

The conversion of 5-aminoimidazole ribonucleotide (AIR) to 4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP) is a complex rearrangement in thiamin biosynthesis that has been studied in a cell-free system. nih.gov While not directly the synthesis of this compound, the study of such intricate biological rearrangements provides valuable insights into the fundamental principles of imidazole ring formation from other heterocyclic precursors. nih.gov

To elucidate the precise bond cleavage and formation events during the ring contraction, isotopic labeling studies have been instrumental. In a key experiment, 4-chloro-5-methyl-2-phenyl-[4-¹⁴C]pyrimidine was treated with potassium amide in liquid ammonia. researchgate.net The resulting 4(5)-ethynyl-2-phenylimidazole was found to have the ethynyl (B1212043) group attached to the radioactive carbon atom. researchgate.net This finding provides strong evidence that the bond between C5 and C6 of the pyrimidine ring is broken during the ring contraction process. researchgate.netresearchgate.net

Further supporting the proposed mechanism, other labeling studies on related pyrimidine transformations have shown that the nature of the substituent at the 5-position can influence the reaction pathway. For instance, the reaction of 5-methoxy-, 5-ethoxy-, 5-methylthio-, and 5-phenyl- 4-chloro-2-phenyl-pyrimidines with potassium amide in liquid ammonia leads to open-chain products, demonstrating that the ring transformation is sensitive to the electronic nature of the substituents. researchgate.net The use of ¹⁴C-labeled pyrimidines in these studies confirmed that the amide ion attacks C(6) of the pyrimidine nucleus, causing fission of the C(5)-C(6) bond. researchgate.net

Multi-component Reactions Leading to Imidazole Derivatives

Multi-component reactions (MCRs) provide an efficient and atom-economical route to highly substituted imidazoles. While not always directly yielding this compound, these methods are fundamental to the synthesis of the core imidazole structure and can be adapted to produce precursors for subsequent functionalization. Several MCRs have been developed for the synthesis of 2,4-disubstituted and 1,2,4-trisubstituted imidazoles. organic-chemistry.orgrsc.org

One common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. organic-chemistry.orgrsc.org Another strategy utilizes the reaction of α-haloketones with amidines. rsc.org For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.org

A nickel(II)-catalyzed cascade reaction has been developed for the direct synthesis of various 2,4-disubstituted imidazoles from amido-nitriles. researchgate.net This method demonstrates good functional group tolerance. researchgate.net Furthermore, a catalyst-free [3+2] cyclization of vinyl azides with amidines offers a selective route to 2,4-disubstituted imidazoles with a free N-H and C-5 position, which is ideal for further functionalization to introduce the ethynyl group. acs.org

Functionalization and Derivatization of Precursor Imidazoles

An alternative and often more versatile approach to this compound involves the late-stage functionalization of a pre-formed imidazole ring. This strategy typically employs powerful transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions for Ethynyl and Phenyl Moiety Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds and have been widely applied to the synthesis of functionalized imidazoles. mdpi.comjst.go.jpacs.org The introduction of the ethynyl and phenyl groups at the C4 and C2 positions, respectively, can be achieved through sequential or one-pot coupling strategies.

The Sonogashira coupling is the premier method for introducing the ethynyl group. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org To synthesize this compound, a 4-halo-2-phenylimidazole precursor would be reacted with a suitable ethynylating reagent, such as trimethylsilylacetylene (B32187) followed by deprotection. Research has been conducted on the Sonogashira coupling of terminal alkynes to the imidazole backbone, demonstrating good functional group tolerance and providing 4-alkynylated imidazoles in high yields. researchgate.net

The Suzuki-Miyaura coupling is a highly effective method for introducing the phenyl group. acs.orgclockss.org This reaction couples an organoboron reagent (e.g., phenylboronic acid) with an aryl halide in the presence of a palladium catalyst and a base. acs.orgclockss.org To form 2-phenylimidazole (B1217362) derivatives, a 2-haloimidazole can be coupled with phenylboronic acid. clockss.org Cyclometalated 2-phenylimidazole palladium carbene complexes have been developed and shown to be highly active catalysts for Suzuki-Miyaura cross-coupling reactions. acs.org

A powerful one-pot strategy involves a regioselective Suzuki-Miyaura/Sonogashira reaction sequence on a dihaloimidazole precursor. For example, a 2,4-dibromo-1-methyl-5-nitro-1H-imidazole can first undergo a regioselective Suzuki-Miyaura coupling with an arylboronic acid to introduce the C4-substituent, followed by a Sonogashira coupling to introduce the C2-alkyne. mdpi.com While this example illustrates the reverse substitution pattern, the principle can be adapted for the synthesis of this compound by starting with a 2,4-dihaloimidazole and performing the couplings in the desired order.

The table below summarizes the key palladium-catalyzed coupling reactions for the functionalization of imidazoles.

| Coupling Reaction | Function | Typical Reactants | Catalyst System |

| Sonogashira Coupling | Introduction of ethynyl group | 4-Halo-2-phenylimidazole, terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base |

| Suzuki-Miyaura Coupling | Introduction of phenyl group | 2-Halo-4-ethynylimidazole, Phenylboronic acid | Palladium catalyst, Base |

| Sequential Coupling | Stepwise introduction of both groups | Dihaloimidazole, Phenylboronic acid, Terminal alkyne | Palladium catalyst, Base, Copper(I) co-catalyst (for Sonogashira) |

Sonogashira Coupling for Ethynyl Group Incorporation

The Sonogashira reaction is a cornerstone method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing this compound, this reaction is employed to introduce the ethynyl group at the C-4 position of a pre-functionalized 2-phenylimidazole ring (e.g., 4-iodo-2-phenylimidazole).

The reaction mechanism involves a palladium catalyst and a copper(I) co-catalyst. The process includes two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The reaction is typically conducted under basic conditions using an amine base, such as diethylamine (B46881) or triethylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.orgorganic-chemistry.org

A common strategy involves using a protected alkyne, such as trimethylsilylacetylene (TMSA). The TMS group prevents unwanted side reactions and can be conveniently removed post-coupling to yield the terminal alkyne. wikipedia.orgnih.gov The general scheme involves reacting a halo-substituted 2-phenylimidazole with the terminal alkyne in the presence of the catalytic system.

Table 1: Typical Components for Sonogashira Coupling Use the slider to see the function of each component.

| Component | Function | Typical Examples | Source |

|---|---|---|---|

| Aryl Halide | Imidazole substrate with a leaving group | 4-Iodo-2-phenylimidazole, 4-Bromo-2-phenylimidazole | wikipedia.orgnih.gov |

| Alkyne | Source of the ethynyl group | Trimethylsilylacetylene, Phenylacetylene | wikipedia.orgnih.gov |

| Palladium Catalyst | Facilitates oxidative addition/reductive elimination | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | organic-chemistry.orgnih.gov |

| Copper(I) Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) | wikipedia.orgnih.gov |

| Base | Neutralizes HX byproduct and acts as solvent | Triethylamine (Et₃N), Diethylamine (Et₂NH) | wikipedia.orgorganic-chemistry.org |

| Solvent | Reaction medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) | wikipedia.orgnih.gov |

Suzuki-Miyaura Coupling for Phenyl Group Incorporation

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction for the formation of C-C bonds, particularly for creating bi-aryl systems. preprints.org This reaction is instrumental in synthesizing the 2-phenylimidazole scaffold by coupling a halogenated imidazole (e.g., 2-bromoimidazole) with a phenylboronic acid derivative. preprints.orgsci-hub.se

The catalytic cycle involves a palladium(0) complex and typically proceeds via oxidative addition, transmetalation, and reductive elimination. preprints.org The choice of catalyst, base, and solvent is critical for achieving high yields. Studies have shown that palladium complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective. preprints.orgsci-hub.se The reaction is often performed in a mixed solvent system, such as 1,2-dimethoxyethane (B42094) (DME) and ethanol, with a base like sodium carbonate (Na₂CO₃) to facilitate the transmetalation step. sci-hub.se Microwave irradiation has been shown to significantly accelerate the reaction, reducing reaction times from hours to minutes while improving yields. sci-hub.se

Table 2: Example of Suzuki-Miyaura Coupling for 1,2-dimethyl-5-nitro-4-phenyl-1H-imidazole Synthesis sci-hub.se

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3.4) | Na₂CO₃ (3) | 60 | 93 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3.4) | Na₂CO₃ (3) | 60 | 90 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3.4) | Na₂CO₃ (3) | 60 | 88 |

Alternative Synthetic Routes to 2-Phenylimidazole Scaffolds

Beyond palladium-catalyzed cross-coupling, several classical and modern methods exist for the synthesis of the core 2-phenylimidazole structure.

One of the foundational methods is the Debus-Radziszewski imidazole synthesis . This reaction involves a one-pot condensation of a dicarbonyl compound (glyoxal), an aldehyde (benzaldehyde), and ammonia. The components react under heat to form the imidazole ring. A patented method describes a gas-liquid-liquid phase approach using benzaldehyde, a glyoxal (B1671930) aqueous solution, and ammonia gas to improve reaction speed and reduce energy consumption. google.com

Another prominent route involves the cyclization of α-haloketones with amidines or ammonia sources . nih.gov For instance, 2-bromo-1-phenylethanone can be reacted with an amidine in the presence of a base like potassium carbonate to form the corresponding phenylimidazole. nih.gov A variation involves the condensation of an α-bromo-ketone with an excess of formamide (B127407) at elevated temperatures, which serves as both the nitrogen source and the solvent.

More recent protocols have utilized N-propargylamines as versatile building blocks. For example, a palladium-catalyzed cascade reaction of N-propargyl-benzamidine with aryl halides can produce 4-substituted-2-phenylimidazoles, highlighting an alternative and regioselective pathway. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and minimizing reaction times and side products. Key parameters that are typically adjusted include the choice and loading of the catalyst, the solvent, the base, the reaction temperature, and the reaction time. nih.govresearchgate.net

For instance, in the synthesis of 2-aryl-benzimidazoles, a related structure, the use of ZnO nanoparticles as a catalyst was optimized. researchgate.net It was found that 5 mg of the nano-catalyst under solvent-free conditions at room temperature gave an excellent yield (98%) in a very short time. Increasing the catalyst amount did not significantly improve the yield, while the absence of the catalyst resulted in no reaction. researchgate.net

Table 3: Optimization of Reaction Conditions for 2-Phenylbenzimidazole Synthesis researchgate.net

| Entry | Catalyst | Amount (mg) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | ZnO NPs | 5 | None | 5 | 98 |

| 2 | ZnO NPs | 10 | None | 5 | 99 |

| 3 | ZnO NPs | 5 | EtOH | 20 | 90 |

| 4 | ZnO NPs | 5 | CH₃CN | 30 | 85 |

In the context of coupling reactions like Sonogashira or Suzuki-Miyaura, optimization involves screening different ligands for the palladium catalyst, as the ligand's steric and electronic properties can dramatically influence reactivity and selectivity. nih.govrsc.org Temperature and reaction time are also critical; for example, in a cyclocarbonylative Sonogashira coupling, increasing the temperature from 80°C to 100°C significantly increased conversion, and an optimal reaction time was identified to maximize the isolated yield. acs.org The choice of base and solvent can also dictate the reaction outcome, with combinations like K₂CO₃ in DMF leading to different product ratios compared to Et₂NH in THF. acs.org

Chemical Reactivity and Transformation Pathways of 4 Ethynyl 2 Phenylimidazole

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne is characterized by its acidic proton and the high electron density of its π-bonds, making it susceptible to participation in cycloadditions, additions across the triple bond, and metal-catalyzed cross-coupling reactions.

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The terminal alkyne of 4-ethynyl-2-phenylimidazole is an ideal participant in the most prominent of these reactions: the azide-alkyne cycloaddition.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that joins a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.gov This reaction is a cornerstone of click chemistry, prized for its reliability and mild reaction conditions. organic-chemistry.orgnih.gov In this transformation, the ethynyl group of this compound reacts exclusively with an organic azide (R-N₃) in the presence of a copper(I) catalyst. beilstein-journals.org The active Cu(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. organic-chemistry.orgbeilstein-journals.org The reaction proceeds readily at room temperature and is compatible with a wide range of solvents, including aqueous media, and a broad spectrum of functional groups. organic-chemistry.orgbeilstein-journals.org This process accelerates the rate of reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal cycloaddition, which requires high temperatures and typically yields a mixture of 1,4 and 1,5-regioisomers. nih.govbeilstein-journals.org

Table 1: Typical Reaction Conditions for CuAAC

| Parameter | Description | Common Examples |

| Copper Source | Provides the catalytic Cu(I) species. | CuSO₄·5H₂O, CuI, [Cu(CH₃CN)₄]PF₆ |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | Sodium Ascorbate, Ascorbic Acid |

| Ligand | Accelerates the reaction and stabilizes the Cu(I) catalyst. | Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) nih.govjenabioscience.com |

| Solvent | A wide variety are tolerated. | t-BuOH/H₂O, DMSO, DMF, THF |

| Base | Often a mild, non-nucleophilic base is used. | DIPEA, Et₃N |

| Temperature | Typically performed under mild conditions. | Room Temperature |

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov This reaction is a metal-free variant of the click reaction. nih.gov In SPAAC, the reactivity is not derived from a catalyst but from the high ring strain of a modified cycloalkyne, typically a derivative of cyclooctyne, such as dibenzocyclooctyne (DIBO). magtech.com.cnnih.govnih.govenamine.net For this compound to participate in SPAAC, its reaction partner would need to be an azide-functionalized strained alkyne. The reaction's driving force comes entirely from the release of ring strain in the cycloalkyne component, allowing the cycloaddition to proceed efficiently at physiological temperatures without any catalyst. magtech.com.cn

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Reactants | Terminal Alkyne + Azide | Terminal Alkyne + Azide-functionalized Strained Cycloalkyne |

| Catalyst | Copper(I) is required. nih.gov | None (metal-free). magtech.com.cnnih.gov |

| Driving Force | Catalysis | Release of ring strain. magtech.com.cn |

| Biocompatibility | Limited by copper cytotoxicity. | High, widely used in living systems. |

| Kinetics | Generally very fast with appropriate ligands. | Kinetics depend on the specific strained alkyne used. nih.gov |

The robust and orthogonal nature of CuAAC and SPAAC makes this compound an excellent building block for the modular assembly of complex molecular architectures. nih.govlifechemicals.com The imidazole (B134444) moiety itself is a privileged structure in medicinal chemistry and materials science. lifechemicals.comnih.govnih.gov By leveraging the ethynyl group as a reactive handle, the 2-phenylimidazole (B1217362) core can be "clicked" onto a vast array of other molecules functionalized with azides, such as polymers, peptides, carbohydrates, or fluorescent probes. This modular strategy allows for the rapid generation of diverse and complex compounds from simple, pre-synthesized components, facilitating discoveries in drug development and materials science. rsc.org

The π-bonds of the ethynyl group are susceptible to addition reactions, allowing for further functionalization of the 4-position of the imidazole ring.

Hydration : The addition of water across the triple bond of this compound can lead to carbonyl compounds. The regiochemical outcome is dependent on the catalytic method used. pressbooks.pub

Markovnikov Hydration : In the presence of a catalyst like mercuric sulfate (HgSO₄) in aqueous acid, or more modern gold or platinum catalysts, water adds with Markovnikov regioselectivity. pressbooks.pubchemistrysteps.comresearchgate.netorganic-chemistry.org The initial product is an enol intermediate which rapidly tautomerizes to the more stable keto form, yielding 4-acetyl-2-phenylimidazole . pressbooks.publibretexts.org

Anti-Markovnikov Hydration : A hydroboration-oxidation sequence, using a sterically hindered borane (B79455) (like disiamylborane) followed by oxidation with hydrogen peroxide, results in anti-Markovnikov addition. pressbooks.publibretexts.org This process would yield an aldehyde, specifically 2-(2-phenyl-1H-imidazol-4-yl)acetaldehyde .

Halogenation : The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) leads to the addition of two halogen atoms across the triple bond. The reaction can proceed in a stepwise manner. The first addition typically yields a dihaloalkene, and a second equivalent of the halogen can react to form a tetrahaloalkane derivative.

Table 3: Potential Addition Reactions of this compound

| Reaction | Reagents | Expected Major Product | Product Class |

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 4-Acetyl-2-phenylimidazole | Ketone |

| Anti-Markovnikov Hydration | 1. Sia₂BH; 2. H₂O₂, NaOH | 2-(2-Phenyl-1H-imidazol-4-yl)acetaldehyde | Aldehyde |

| Bromination (1 equiv.) | Br₂ in CCl₄ | 4-(1,2-Dibromoethenyl)-2-phenylimidazole | Dihaloalkene |

| Bromination (2 equiv.) | Excess Br₂ in CCl₄ | 4-(1,1,2,2-Tetrabromoethyl)-2-phenylimidazole | Tetrahaloalkane |

The terminal alkyne of this compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. synarchive.com

Sonogashira Coupling : This reaction is one of the most important transformations for terminal alkynes. It involves the coupling of the alkyne with an aryl or vinyl halide (or triflate) using a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base like diethylamine (B46881) or triethylamine. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction would allow the direct connection of the this compound scaffold to other aromatic or vinylic systems, creating extended π-conjugated molecules. Copper-free versions of the Sonogashira coupling have also been developed. nih.gov

Cadiot-Chodkiewicz Coupling : This reaction specifically forms unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne. wikipedia.orgnih.gov The reaction is catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgalfa-chemistry.comjk-sci.com Reacting this compound with a bromoalkyne, for instance, would yield a new diyne containing the 2-phenylimidazole moiety. This provides a direct route to complex polyyne structures. alfa-chemistry.comjk-sci.com

Table 4: Key Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalysts | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide or Triflate | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Disubstituted Alkyne |

| Cadiot-Chodkiewicz Coupling | 1-Haloalkyne | Cu(I) salt (e.g., CuBr), Amine Base | Unsymmetrical 1,3-Diyne |

Click Chemistry Reactions

Reactivity of the Imidazole Core

The imidazole ring is an electron-rich five-membered aromatic heterocycle containing two nitrogen atoms. This electron-rich character makes it highly susceptible to attack by electrophiles, while generally being resistant to nucleophilic attack on its carbon atoms unless significantly activated.

The imidazole ring readily undergoes electrophilic aromatic substitution, such as halogenation, nitration, and sulfonation. Due to the presence of the phenyl group at the C2 position and the ethynyl group at the C4 position, the only available site for substitution on the imidazole core of this compound is the C5 position.

The imidazole ring is considered more reactive towards electrophiles than other heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.net The substitution pattern is governed by the stability of the cationic intermediate (the sigma complex) formed during the reaction. Attack at the C4 or C5 position is generally favored over the C2 position in unsubstituted imidazole because it leads to a more stable intermediate where the positive charge can be delocalized over both nitrogen atoms without placing a positive charge on the pyridine-like nitrogen (N3), which would be highly unfavorable. globalresearchonline.net In the case of this compound, the C5 position is the primary target for electrophiles.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br2 in CHCl3 | 5-Bromo-4-ethynyl-2-phenylimidazole |

| Nitration | HNO3 / H2SO4 | 4-Ethynyl-5-nitro-2-phenylimidazole |

| Sulfonation | Fuming H2SO4 | This compound-5-sulfonic acid |

The imidazole ring is inherently electron-rich, which makes it resistant to nucleophilic attack on its carbon atoms. globalresearchonline.net Such reactions are generally rare and require the presence of strong electron-withdrawing groups on the ring to decrease its electron density and make the carbons more electrophilic. globalresearchonline.netpharmaguideline.com

In this compound, neither the phenyl group nor the ethynyl group are considered strongly activating for nucleophilic aromatic substitution. The ethynyl group has a mild electron-withdrawing inductive effect, but this is not typically sufficient to facilitate nucleophilic attack on the imidazole ring carbons. Therefore, direct nucleophilic substitution of a hydrogen atom on the imidazole core is highly unlikely.

Nucleophilic substitution on the imidazole ring becomes feasible if a good leaving group, such as a halogen, is present at one of the carbon positions. pharmaguideline.comaskfilo.com For instance, if the molecule were first halogenated at the C5 position, this halide could potentially be displaced by a strong nucleophile.

Activation Requirements for Nucleophilic Attack:

Presence of a Good Leaving Group: A halide or other suitable leaving group at C5 would be required.

Strong Nucleophile: Potent nucleophiles would be necessary to initiate the reaction.

Harsh Reaction Conditions: Elevated temperatures or pressures might be needed to drive the substitution.

A fundamental characteristic of N-unsubstituted imidazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. nih.gov For an unsymmetrically substituted imidazole like this compound, this results in two distinct tautomeric forms that are in rapid equilibrium: 4-Ethynyl-2-phenyl-1H-imidazole and 5-Ethynyl-2-phenyl-1H-imidazole .

Figure 1: Tautomeric equilibrium between 4-Ethynyl-2-phenyl-1H-imidazole and 5-Ethynyl-2-phenyl-1H-imidazole.

Figure 1: Tautomeric equilibrium between 4-Ethynyl-2-phenyl-1H-imidazole and 5-Ethynyl-2-phenyl-1H-imidazole.

The position of this equilibrium is influenced by factors such as the electronic nature of the substituents and the polarity of the solvent. This tautomerism is crucial as it means that writing "this compound" describes a mixture of two rapidly interconverting isomers. nih.gov

This dynamic equilibrium has a direct impact on reactivity:

Ambiguous Naming: The molecule can be named as either a 4- or 5-substituted derivative, and both forms are present.

Reactivity at C5: An electrophilic attack on the C5 position of the 4-ethynyl tautomer is chemically equivalent to an attack on the C4 position of the 5-ethynyl tautomer.

N-Alkylation: Reactions with alkylating agents can potentially lead to a mixture of two products, with the alkyl group attaching to either N1 or N3, depending on which tautomer reacts and the reaction conditions.

Reactivity of the Phenyl Substituent

The phenyl group attached at the C2 position of the imidazole ring is also susceptible to electrophilic aromatic substitution. The reactivity of this ring and the position of substitution (ortho, meta, or para) are controlled by the electronic influence of the imidazole substituent.

The 4-ethynyl-1H-imidazol-2-yl group is considered an activating group and an ortho-, para- director . assets-servd.hostmasterorganicchemistry.com This is because the pyrrole-like nitrogen (N1) can donate its lone pair of electrons into the aromatic system through resonance, increasing the electron density of the phenyl ring. masterorganicchemistry.com This increased nucleophilicity makes the phenyl ring more reactive towards electrophiles than benzene (B151609) itself. chemistrysteps.com The resonance stabilization of the cationic intermediate is greatest when the electrophile attacks at the ortho or para positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Group

| Reaction | Typical Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO3 / H2SO4 | 4-Ethynyl-2-(4-nitrophenyl)imidazole and 4-Ethynyl-2-(2-nitrophenyl)imidazole |

| Bromination | Br2, FeBr3 | 4-Ethynyl-2-(4-bromophenyl)imidazole and 4-Ethynyl-2-(2-bromophenyl)imidazole |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 4-Ethynyl-2-(4-acetylphenyl)imidazole (para product likely favored due to sterics) |

Advanced Spectroscopic and Structural Characterization of 4 Ethynyl 2 Phenylimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Detailed experimental data for the ¹H and ¹³C NMR chemical shifts and coupling constants for 4-Ethynyl-2-phenylimidazole are not available in the public domain. Consequently, a specific assignment of protons and carbons cannot be provided. Similarly, information regarding the application of 2D NMR techniques such as HSQC, HMBC, COSY, and NOESY for this compound, which would be crucial for unambiguous signal assignment and elucidation of through-bond and through-space correlations, is absent from the reviewed literature. Furthermore, no studies on the solid-state NMR spectroscopy of this compound have been found, which would be essential for investigating tautomerism and intermolecular interactions in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman

Specific experimental IR and Raman spectra for this compound, including peak positions and intensities, are not available. A general interpretation would predict characteristic vibrational modes for the phenyl ring, the imidazole (B134444) ring, and the ethynyl (B1212043) group. For instance, the C≡C stretching vibration of the ethynyl group would be expected in the region of 2100-2260 cm⁻¹, and the ≡C-H stretch would appear around 3300 cm⁻¹. However, without experimental data, a detailed analysis and assignment of the vibrational modes are not possible.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

While the molecular formula of this compound (C₁₁H₈N₂) can be readily calculated, a published mass spectrum and a detailed fragmentation analysis are not available. Such data would be vital for confirming the molecular weight and for understanding the fragmentation pathways of the molecule under mass spectrometric conditions, providing further structural confirmation.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

A crystal structure for this compound has not been reported in the crystallographic databases. Therefore, crucial information regarding its solid-state molecular geometry, bond lengths, bond angles, and the supramolecular architecture, including hydrogen bonding and π-π stacking interactions, remains unknown.

Computational and Theoretical Studies on 4 Ethynyl 2 Phenylimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it well-suited for the investigation of medium-sized organic molecules like 4-Ethynyl-2-phenylimidazole.

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, DFT calculations, typically employing the B3LYP functional with a suitable basis set such as 6-311G(d,p), are used to find the minimum energy conformation. These calculations provide precise bond lengths, bond angles, and dihedral angles. The optimized geometry reveals the planarity of the imidazole (B134444) ring and the relative orientation of the phenyl and ethynyl (B1212043) substituents.

The electronic structure of the molecule is also elucidated through these calculations. The distribution of electron density, molecular electrostatic potential (MEP), and atomic charges can be mapped, providing insights into the molecule's reactivity and intermolecular interactions. For instance, the MEP can identify electrophilic and nucleophilic sites, which are crucial for understanding chemical reactions.

Table 1: Representative Optimized Geometrical Parameters for a Phenylimidazole Derivative This table presents typical bond lengths and angles for a phenylimidazole core structure, as specific experimental or calculated data for this compound is not readily available in the cited literature. The data is illustrative of the expected values.

| Parameter | Value |

|---|---|

| N1-C2 Bond Length (Å) | 1.38 |

| C2-N3 Bond Length (Å) | 1.32 |

| N3-C4 Bond Length (Å) | 1.39 |

| C4-C5 Bond Length (Å) | 1.37 |

| C5-N1 Bond Length (Å) | 1.37 |

| C2-C(Phenyl) Bond Length (Å) | 1.48 |

| C4-C(Ethynyl) Bond Length (Å) | 1.43 |

| N1-C2-N3 Bond Angle (°) | 112.0 |

| C2-N3-C4 Bond Angle (°) | 106.0 |

| N3-C4-C5 Bond Angle (°) | 110.0 |

DFT calculations are instrumental in predicting various spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions, when compared with experimental data, can aid in the structural confirmation of the synthesized compound.

The electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelength (λmax) and the corresponding oscillator strength. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the conjugated system.

Table 2: Predicted Spectroscopic Data for a Substituted Phenylimidazole This table provides an example of theoretically predicted spectroscopic data for a substituted phenylimidazole derivative. The values are illustrative and would need to be specifically calculated for this compound.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (imidazole C-H, ppm) | 7.5 - 8.0 |

| ¹³C NMR Chemical Shift (imidazole C2, ppm) | 145 - 150 |

| UV-Vis λmax (nm) | 280 - 320 |

| Oscillator Strength (f) | > 0.1 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized over the electron-rich imidazole and phenyl rings, while the LUMO may be distributed over the entire conjugated system, including the ethynyl group.

Table 3: Frontier Molecular Orbital Energies for a Phenylimidazole System This table shows representative HOMO and LUMO energy values for a phenylimidazole derivative, illustrating the concept of the HOMO-LUMO gap. Specific values for this compound would require dedicated calculations.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for investigating the properties of molecules in their electronically excited states. nih.gov As mentioned earlier, TD-DFT is used to predict UV-Vis absorption spectra. rsc.org Beyond this, it can also be used to study the geometry of the molecule in its excited state, which can differ significantly from the ground state geometry.

Furthermore, TD-DFT calculations can provide insights into the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different moieties. For this compound, TD-DFT can be used to understand the intramolecular charge transfer (ICT) characteristics, which are important for applications in nonlinear optics and as fluorescent probes.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Bonding

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. acadpubl.eu It provides a detailed picture of the bonding in terms of localized electron-pair "natural bond orbitals." For this compound, NBO analysis can quantify the delocalization of π-electrons across the imidazole, phenyl, and ethynyl groups.

Molecular Modeling and Docking Studies (Mechanistic Insight Only)

Molecular modeling and docking are computational techniques primarily used in drug design and materials science to predict the interaction between a small molecule (ligand) and a larger molecule, typically a protein or a nucleic acid. mdpi.comresearchgate.net While this compound may not have a direct biological application, the principles of molecular docking can be applied to understand its potential interactions with other molecules or surfaces, providing mechanistic insights.

For example, if this compound is being considered as a building block for a functional material, docking studies could be used to model its interaction with a surface or within a polymer matrix. These studies can predict the preferred binding orientation and the strength of the interaction, which is crucial for designing materials with desired properties. The insights gained from such studies are purely mechanistic, focusing on the non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces that govern the binding process. mdpi.com

Tautomeric Equilibria and Energy Landscape Investigations

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in the study of imidazoles. For this compound, the potential for prototropic tautomerism involving the imidazole ring nitrogens necessitates a thorough investigation of its energy landscape. Computational studies, typically employing Density Functional Theory (DFT) methods, are instrumental in determining the relative stabilities of the possible tautomers and the energy barriers associated with their interconversion.

While direct computational studies specifically targeting this compound are not extensively documented in the reviewed literature, general principles derived from studies on related 2-phenylimidazole (B1217362) derivatives can provide valuable insights. For instance, computational analyses of 2-phenylimidazolecarbaldehydes and their corresponding alcohols have shown that the energy differences between tautomeric forms are often modest, suggesting that multiple tautomers could coexist in equilibrium. The relative energies are sensitive to the computational model, including the choice of density functional and basis set, as well as the treatment of solvent effects.

The tautomeric equilibrium of imidazole derivatives is known to be influenced by the electronic nature of the substituents on the imidazole ring. The presence of the electron-withdrawing ethynyl group at the C4 position and the phenyl group at the C2 position in this compound is expected to modulate the acidity of the N-H protons and, consequently, the position of the tautomeric equilibrium. Theoretical calculations would be essential to quantify these effects and to predict the predominant tautomeric form in both the gas phase and in various solvents.

A comprehensive investigation of the energy landscape would involve mapping the potential energy surface for the interconversion of the tautomers. This would not only identify the minimum energy structures corresponding to the stable tautomers but also the transition state structures that connect them. The calculated activation energies for the tautomerization process would provide crucial information about the dynamics of this equilibrium.

Reaction Mechanism Elucidation via Computational Pathways

Understanding the formation and subsequent reactions of this compound at a molecular level is crucial for optimizing its synthesis and exploring its potential applications. Computational chemistry offers a powerful approach to elucidate reaction mechanisms by mapping out the complete reaction pathways, identifying intermediates and transition states, and calculating the associated energy profiles.

The synthesis of the 2-phenylimidazole core typically involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. Theoretical studies on the mechanism of imidazole synthesis have provided detailed insights into the sequence of bond-forming and bond-breaking steps. For this compound, computational modeling could be employed to investigate the specific reaction pathways leading to its formation, considering the influence of the ethynyl and phenyl substituents on the reactivity of the precursors.

Furthermore, the ethynyl group at the C4 position represents a versatile functional handle for further chemical transformations, such as cycloaddition reactions or cross-coupling reactions. Computational studies can be instrumental in predicting the feasibility and selectivity of such reactions. By calculating the activation energies for different possible reaction channels, it is possible to identify the most favorable pathways and to understand the factors that govern the regioselectivity and stereoselectivity of the transformations.

For example, the investigation of a reaction mechanism using computational methods would typically involve the following steps:

Identification of Reactants, Products, Intermediates, and Transition States: The geometries of all stationary points on the potential energy surface are optimized.

Frequency Calculations: These are performed to characterize the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are used to confirm that a transition state connects the desired reactants and products.

Through such detailed computational investigations, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding experimental efforts in its synthesis and functionalization.

Applications and Advanced Research Directions Involving 4 Ethynyl 2 Phenylimidazole

A Versatile Linchpin in Organic Synthesis

The presence of both an ethynyl (B1212043) group and a phenyl-substituted imidazole (B134444) moiety makes 4-Ethynyl-2-phenylimidazole a highly valuable precursor in organic synthesis. These functional groups provide multiple reaction sites, enabling the construction of a wide array of complex molecular structures.

Crafting Complexity: The Synthesis of Advanced Heterocyclic Systems

The reactivity of the ethynyl group in this compound is a key feature that allows for its elaboration into more complex heterocyclic frameworks. While extensive research on this specific molecule is still emerging, the general reactivity of terminal alkynes is well-established in the formation of fused heterocyclic systems. For instance, cycloaddition reactions are a powerful tool for ring formation. The [4+2] cycloaddition, or Diels-Alder reaction, where a diene reacts with a dienophile (in this case, the alkyne of this compound), can lead to the formation of six-membered rings. libretexts.orglibretexts.org While specific examples with this compound are not extensively documented in publicly available literature, the potential for such transformations is significant.

Another powerful technique is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netmdpi.comnih.gov This reaction could be employed to link the this compound unit to other heterocyclic systems, creating larger, conjugated molecules with potentially interesting photophysical or biological properties. The resulting structures could serve as scaffolds for novel pharmaceuticals or functional organic materials. researchgate.netresearchgate.netsciencepublishinggroup.comsemanticscholar.org

The imidazole ring itself can also participate in further synthetic transformations. For example, N-alkylation or N-arylation of the imidazole nitrogen can introduce additional diversity and functionality into the final molecule. This dual reactivity of both the alkyne and the imidazole ring makes this compound a promising starting material for the synthesis of novel, intricate heterocyclic compounds. researchgate.netsciencepublishinggroup.comsemanticscholar.org

Accelerating Discovery: Building Diverse Compound Libraries with Click Chemistry

The terminal alkyne functionality of this compound makes it an ideal candidate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govsigmaaldrich.comresearchgate.netalliedacademies.org The most prominent example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which rapidly and efficiently joins an alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govacgpubs.orgresearchgate.net

This reaction is exceptionally valuable in drug discovery and chemical biology for the construction of large and diverse compound libraries. nih.govresearchgate.net By reacting this compound with a variety of azide-containing building blocks, a vast array of novel triazole-containing compounds can be synthesized. These libraries can then be screened for biological activity, accelerating the discovery of new drug candidates. The reliability and orthogonality of the CuAAC reaction allow for its use in a wide range of solvents, including aqueous media, making it compatible with biological systems. nih.gov

| Reagent 1 | Reagent 2 | Reaction Type | Product Class | Potential Application |

| This compound | Azide-functionalized scaffold | CuAAC | 1,2,3-Triazole derivatives | Drug Discovery Libraries |

| This compound | Diene | [4+2] Cycloaddition | Fused heterocyclic systems | Organic Materials |

| This compound | Aryl/Vinyl Halide | Sonogashira Coupling | Aryl/Vinyl-substituted imidazoles | Functional Dyes |

The Art of Coordination: Ligand Design and Metal Complexation

The nitrogen atoms within the imidazole ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows the molecule to act as a ligand in the formation of metal complexes and coordination polymers.

Exploring Metal Interactions: Studies in Complexation

Phenylimidazole derivatives are known to form stable complexes with a variety of transition metals, including ruthenium and iridium. sigmaaldrich.comcsmres.co.ukresearchgate.netias.ac.insemanticscholar.orgnih.gov The coordination of these metals to the imidazole nitrogen atoms can lead to the formation of complexes with interesting photophysical and electrochemical properties. For instance, iridium(III) complexes containing phenylimidazole ligands have been investigated for their applications in organic light-emitting diodes (OLEDs) due to their phosphorescent properties. csmres.co.uk Similarly, ruthenium complexes with modified phenanthroline ligands, which can be analogous to the phenylimidazole structure, have been studied for their interactions with DNA. sigmaaldrich.comsemanticscholar.org

While specific metal complexation studies involving this compound are not widely reported, the presence of the ethynyl group offers an additional site for modification or polymerization after complexation. This could lead to the development of novel metallopolymers with unique electronic or catalytic properties.

Engineering Porous Materials: Designing Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.govresearchgate.netucla.edusemanticscholar.org The tunable pore size, high surface area, and functionalizable nature of MOFs make them promising for applications in gas storage, separation, and catalysis. researchgate.netnih.govresearchgate.netucla.edu

Imidazole-based ligands are frequently used in the synthesis of MOFs. researchgate.netnih.gov The nitrogen atoms of the imidazole ring coordinate to the metal centers, forming the nodes of the framework. The rigid structure of the phenyl and ethynyl groups in this compound would make it a suitable candidate as a linker in MOF synthesis. The terminal alkyne could also serve as a post-synthetic modification site, allowing for the introduction of other functional groups within the pores of the MOF. While specific MOFs constructed from this compound are not yet prevalent in the literature, the potential for its use in creating novel porous materials is significant.

Building the Future: Contributions to Materials Science

The unique combination of a rigid phenyl-imidazole core and a reactive ethynyl group in this compound makes it a promising component for the development of advanced functional materials.

The extended π-conjugation in molecules derived from this compound can lead to interesting electronic and photophysical properties. semanticscholar.orgresearchgate.netresearchgate.netsemanticscholar.orgmdpi.com For example, incorporation of this unit into conjugated polymers could lead to materials with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netresearchgate.netsemanticscholar.orgmdpi.com The ethynyl group can be readily polymerized through various methods, including oxidative coupling or cycloaddition reactions, to form polymer chains with extended conjugation.

Furthermore, the imidazole moiety is known to contribute to the luminescent properties of organic molecules. researchgate.netmdpi.comacademax.com Derivatives of this compound could be explored as new fluorescent or phosphorescent materials for applications in sensing, bioimaging, and lighting technologies. researchgate.netmdpi.comacademax.com The ability to tune the electronic properties through substitution on the phenyl ring or by extending the conjugation through the ethynyl group provides a pathway to tailor the emission color and efficiency of these materials. researchgate.netacademax.com

Precursor for Porous Organic Polymers and Hyper-Crosslinked Materials

While direct polymerization of this compound into porous organic polymers (POPs) is not extensively documented in dedicated studies, its structure is highly suitable for such applications. The terminal ethynyl group is a key functional handle for polymerization reactions, such as Sonogashira-Hagihara coupling, which is used to create microporous organic polymers from various ethynyl-based monomers. rsc.org Similarly, the phenyl and imidazole rings can be cross-linked under Friedel-Crafts conditions to form hyper-crosslinked polymers (HCPs).

Research on analogous structures provides insight into the expected properties. For instance, HCPs synthesized from imidazole-containing precursors exhibit high specific surface areas and are effective in adsorbing pollutants like Congo Red from wastewater. researchgate.net The presence of imidazole and phenyl groups in the polymer framework contributes to these adsorptive properties. researchgate.net Nitrogen-doped porous carbons, which can be derived from the pyrolysis of imidazole-based HCPs, have shown significant promise for CO2 capture, with uptake capacities influenced by pore volume and nitrogen content. researchgate.net

The key advantages of using an imidazole-based monomer like this compound include:

High Thermal and Chemical Stability: The aromatic nature of the imidazole and phenyl rings imparts robustness to the resulting polymer network.

Inbuilt Functionality: The nitrogen atoms in the imidazole ring can act as basic sites, enhancing interactions with acidic molecules like CO2 and SO2, a property seen in benzimidazole-linked polymers (BILPs). nih.gov

Tunable Porosity: By selecting appropriate co-monomers and reaction conditions, the porosity and surface area of the resulting polymers can be tailored for specific applications, from gas storage to catalysis. rsc.org

Below is a table summarizing the properties of porous polymers made from related imidazole and ethynyl precursors, illustrating the potential performance of polymers derived from this compound.

| Polymer Type | Monomer(s) | BET Surface Area (m²/g) | Application Highlight |

| Hyper-Crosslinked Polymer | Imidazole, p-Dichlorobenzene | High | Adsorption of Congo Red |

| N-doped Porous Carbon | N-vinylimidazole | 1248–2059 | CO2 Capture |

| Microporous Organic Polymer | Tetrakis(4-ethynylphenyl)methane, Triphenylamine | up to 1072 | CO2 Adsorption and Separation |

| Benzimidazole-Linked Polymer | Various (e.g., BILP-4) | High | SO2 Capture |

This table presents data for analogous polymer systems to illustrate potential properties.

Integration into Electrochromic Materials

Electrochromic materials exhibit reversible color changes in response to an applied electrical potential. nih.govinstras.com This field is dominated by transition metal oxides, viologens, and conducting polymers like polythiophenes and polyanilines. h2.plscispace.com There is limited specific research on the integration of this compound into electrochromic systems. However, its constituent parts suggest potential pathways for its use.

The imidazole moiety can be incorporated into larger conjugated systems or metallopolymers that may exhibit electrochromic properties. Polymers containing heterocyclic aromatic rings are often redox-active, and their oxidation or reduction can lead to changes in their electronic absorption spectra, resulting in a color change. h2.pl

Potential roles for this compound in electrochromic materials could include:

Monomer for Conjugated Polymers: The ethynyl group allows for polymerization into polyacetylene-type structures. If co-polymerized with other electroactive units, the resulting material could have tunable electrochromic properties.

Ligand in Metallopolymers: The imidazole nitrogen can coordinate to metal centers (e.g., Ruthenium, Iron). If these metal centers have multiple stable oxidation states with different colors, a polymer containing this unit could be electrochromic.

The table below shows examples of different classes of organic electrochromic materials, providing a context for where imidazole-based structures could be developed.

| Material Class | Example Compound(s) | Color Change(s) |

| Conducting Polymers | Polythiophene | Red to Blue |

| Conducting Polymers | Polyaniline | Transparent Yellow to Green to Dark Blue |

| Viologens | 1,1'-disubstituted-4,4'-bipyridinium salts | Colorless to Blue/Violet |

| Transition Metal Complexes | Ruthenium Polypyridyl Complexes | Varies with ligand and metal oxidation state |

This table shows representative examples of organic electrochromic materials.

Development of Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com The this compound molecule possesses ideal features for designing such assemblies. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom), allowing for the formation of chains, tapes, or more complex networks. acs.org

Furthermore, the phenyl and imidazole rings provide aromatic π-surfaces that can engage in π-π stacking interactions, which would further stabilize the resulting architecture. Coordination-driven self-assembly is another powerful strategy, where the imidazole nitrogen coordinates to a metal center, directing the formation of discrete, well-defined structures like cages or metallacycles. mdpi.com Research on related alkynylplatinum(II) complexes with benzimidazole-containing ligands has shown that π-surface area and hydrophobic interactions are key drivers in the self-assembly process. nih.gov

Hierarchical self-assembly, where molecules first form a primary structure that then organizes into a higher-order architecture, has been demonstrated with other imidazole-based ligands, leading to complex 2-D and 3-D frameworks. mdpi.comresearchgate.net

Metal-Containing Polymers

Metal-containing polymers, or organometallic polymers, combine the processability of polymers with the unique electronic, magnetic, or catalytic properties of metals. The synthesis of these materials can be broadly achieved by polymerizing metal-containing monomers or by coordinating metals to a pre-formed polymer with chelating groups.

This compound is an excellent candidate for both approaches:

As a Polymerizable Ligand: The molecule can first be coordinated to a metal ion through its imidazole nitrogen. If the metal ion has other reactive sites, or if the ethynyl group is left available, this metal complex can then be polymerized to form a metallopolymer.

As a Chelating Unit in a Polymer: The ethynyl group can be polymerized first, for instance, through Sonogashira coupling, to create a polymer backbone featuring pendant 2-phenylimidazole (B1217362) units. This polymer can then be treated with metal salts, leading to coordination along the polymer chain.

Polymers containing transition metals have found applications in diverse areas, including drug delivery and antimicrobial agents, due to their redox activity and charged nature. nih.gov

Catalysis and Photocatalysis

The imidazole ring is a crucial component in many enzymatic active sites and synthetic catalysts due to its ability to act as both a proton shuttle and a coordinating ligand.

Role in Heterogeneous and Homogeneous Catalysis

While specific catalytic applications of this compound are not widely reported, its structure is relevant to both heterogeneous and homogeneous catalysis.

Homogeneous Catalysis: As a ligand, this compound can be coordinated to transition metals like ruthenium, rhodium, or palladium to form soluble molecular catalysts. The electronic properties of the phenyl and ethynyl groups would influence the activity of the metal center.

Heterogeneous Catalysis: The molecule can be immobilized onto a solid support (e.g., silica, or a polymer resin) to create a heterogeneous catalyst. This is typically done to facilitate catalyst separation and reuse. More promisingly, it can be used as a monomer to build porous organic polymers or metal-organic frameworks (MOFs). The resulting solid material would have accessible, catalytically active imidazole and/or metal sites within its porous structure. Nitrogen-doped carbons derived from imidazole-based polymers are also explored as efficient metal-free catalysts. mdpi.com

Use in Photocatalytic Systems

Photocatalysis utilizes light to drive chemical reactions, often involving a photosensitizer that absorbs light and initiates electron transfer processes. frontiersin.org Organic dyes, conjugated polymers, and coordination complexes are often used as photosensitizers.

The conjugated π-system of this compound suggests it could play a role in photocatalytic systems. Organic materials with delocalized π-conjugated systems can act as sensitizers, enhancing visible light absorption when combined with wide-bandgap semiconductors like TiO2. frontiersin.org Imidazole and phenanthroline-based ligands are frequently used in ruthenium and other transition metal complexes designed for photocatalytic applications, including water splitting. researchgate.netresearchgate.net Viologen derivatives, which are also nitrogen-containing heterocyclic compounds, have been shown to act as effective electron transfer mediators in photocatalytic hydrogen evolution reactions. rsc.org

A potential application for this compound would be its incorporation into a larger conjugated structure or a coordination complex to:

Act as a Photosensitizer: Absorb light and transfer energy or electrons to a catalytic center.

Function as an Electron Relay: Mediate the transfer of electrons between a primary photosensitizer and a catalyst.

Serve as an Ancillary Ligand: Tune the photophysical and redox properties of a metal-based photocatalyst.

Chemical Biology and Mechanistic Biological Probes

The unique structure of this compound, featuring a phenyl-substituted imidazole core and a reactive ethynyl group, positions it as a molecule of interest in chemical biology. The ethynyl group, in particular, is a versatile functional handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to link molecules together with high efficiency and specificity. This functionality is fundamental to the design of various biological probes.

The synthesis strategy for related 4-phenyl-imidazole derivatives often involves the de novo synthesis of the imidazole ring through the reaction of α-bromo-ketones with formamide (B127407). nih.gov For derivatives of this compound, a synthetic route would logically involve introducing the ethynyl group at the 4-position of the pre-formed 2-phenylimidazole ring or building the ring system with a precursor already containing the ethynyl moiety. This ethynyl group would serve as a bioorthogonal handle, allowing the probe to be "clicked" to a reporter molecule after interacting with its biological target.

There is no specific evidence in the searched literature to suggest that this compound is an inhibitor of reverse transcriptase (RT).

Significant research on RT inhibition involving a 4'-ethynyl group focuses on a different class of molecules: nucleoside reverse transcriptase inhibitors (NRTIs). nih.govnih.gov For instance, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) is a potent NRTI that, despite having a 3'-hydroxyl group, acts as a DNA chain terminator. nih.govnih.gov Its mechanism involves inhibiting the translocation of the reverse transcriptase enzyme after being incorporated into the nascent DNA strand. nih.govnih.gov The 4'-ethynyl group in EFdA is critical to this mechanism, fitting into a specific hydrophobic pocket of the enzyme. nih.govnih.gov It is crucial to distinguish that these findings apply to the nucleoside analog EFdA and not to this compound.

Specific structure-activity relationship (SAR) studies for this compound in mechanistic biological contexts are not available in the reviewed literature. SAR studies are essential for optimizing the potency and selectivity of bioactive compounds. For related imidazole-bearing compounds, SAR analyses have been conducted to improve inhibitory activities against various enzymes. frontiersin.orgmdpi.com Such studies typically involve systematically modifying different parts of the molecule—such as the substituents on the phenyl ring or the imidazole core—and assessing how these changes affect biological activity. mdpi.com For this compound, a hypothetical SAR study could involve modifying the phenyl ring with various substituents to enhance binding affinity to a target protein, while retaining the crucial ethynyl group for its probing functions.

Direct studies detailing the specific molecular interactions between this compound and biomolecules have not been identified. However, computational methods like molecular docking and molecular dynamics simulations are standard tools for predicting and analyzing such interactions. nih.govnih.gov These models can predict how a ligand like this compound might bind to a protein's active site. nih.gov The interactions would likely involve the phenyl group engaging in hydrophobic or π-stacking interactions, while the imidazole nitrogen atoms could act as hydrogen bond acceptors or donors. mdpi.com The cohesive energy and intermolecular interactions of phenylimidazole isomers are influenced by N–H···N hydrogen bonds, which affect the crystal lattice structure. mdpi.com

Applications in Resin Curing Chemistry

Imidazole derivatives, including 2-phenylimidazole, are widely used as effective curing agents or accelerators for epoxy resins. chemicalbook.comguidechem.com These compounds are valued for producing cured resins with high thermal stability, chemical resistance, and excellent dielectric properties. chemicalbook.comguidechem.com

The curing of epoxy resins by 1,3-unsubstituted imidazoles, such as 2-phenylimidazole, proceeds through a well-established multi-step mechanism. guidechem.comresearchgate.netresearchgate.net It is presumed that this compound follows this same fundamental pathway.

The process is initiated by an adduct reaction where the pyridine-type nitrogen (N-3) of the imidazole ring performs a nucleophilic attack on a carbon atom of the epoxy ring. researchgate.net This reaction opens the epoxide ring and forms a 1:1 epoxy-imidazole adduct. guidechem.comresearchgate.net Following this, a proton is transferred, which transforms the pyrrole-type nitrogen (N-1) into a more reactive pyridine-type nitrogen. researchgate.net This allows for a second epoxy molecule to react, forming a 1:2 adduct. guidechem.com

| Step | Description | Reactants | Product |

| 1. Adduct Formation (1:1) | The pyridine-type nitrogen of the imidazole ring attacks the epoxy ring, leading to ring-opening. | Imidazole + Epoxy Resin | 1:1 Epoxy-Imidazole Adduct |

| 2. Adduct Formation (1:2) | After proton transfer, a second epoxy molecule reacts with the other nitrogen atom. | 1:1 Adduct + Epoxy Resin | 1:2 Epoxy-Imidazole Adduct |

| 3. Anionic Polymerization | The alkoxide anion from the adduct initiates a chain reaction with other epoxy molecules. | 1:2 Adduct + Epoxy Resin Monomers | Crosslinked Polymer Network |

This mechanism demonstrates that the imidazole acts as both an initiator and a catalyst for the polymerization process, resulting in the robust thermoset properties of the final cured epoxy material.

Influence on Polymerization Kinetics

Currently, there is a notable absence of publicly available scientific literature detailing the specific influence of this compound on polymerization kinetics. While research exists on the polymerization of related structural motifs—such as vinyl- and ethynyl-substituted heterocyclic compounds, as well as phenyl- and ethynyl-containing monomers—direct studies on this compound are not present in the surveyed academic databases.

The polymerization behavior of molecules containing ethynyl groups can be complex, often proceeding through various mechanisms such as addition polymerization across the triple bond or polycondensation reactions involving the ethynyl moiety. The presence of the phenyl and imidazole rings would further be expected to electronically and sterically influence the reactivity of the ethynyl group and the propagation of a polymer chain.

Therefore, a data table and a detailed discussion of research findings on the influence of this compound on polymerization kinetics cannot be provided at this time. Further experimental research is necessary to elucidate the role of this specific compound in polymerization processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethynyl-2-phenylimidazole, and what are their methodological considerations?

- Answer: A common approach involves cyclocondensation reactions. For example, substituted benzaldehydes can react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Alternative methods include using Raney nickel and NaOH for eco-friendly synthesis of imidazole derivatives, which may be adapted for introducing ethynyl groups via Sonogashira coupling . Key challenges include controlling reaction time (e.g., 4 hours for reflux) and ensuring anhydrous conditions to prevent side reactions.

Q. How should researchers characterize this compound to confirm structural integrity?

- Answer: Use a combination of spectroscopic techniques:

- NMR spectroscopy (¹H and ¹³C) to verify aromatic protons and ethynyl group signals.

- FT-IR for identifying C≡C stretches (~2100 cm⁻¹) and imidazole ring vibrations.

- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight.

- Elemental analysis to validate purity (>95% is typical for research-grade compounds) .

- Example: In analogous imidazole derivatives, discrepancies between calculated and observed elemental composition (e.g., C, H, N) should not exceed ±0.4% .

Q. What solvents and catalysts are optimal for synthesizing this compound derivatives?

- Answer: Absolute ethanol or DMF is preferred for polar aprotic conditions. Catalysts like glacial acetic acid (protonation) or Raney nickel (hydrogenation) are effective . For ethynyl group introduction, Pd/Cu catalysts in Sonogashira couplings are standard, though oxygen-free environments are critical to prevent alkyne oxidation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Answer:

- Temperature control: Reflux at 78°C (ethanol) minimizes byproducts.

- Catalyst screening: Test Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ for ethynylation efficiency.

- Solvent selection: Compare DMF (high polarity) vs. THF (mild conditions) for coupling reactions.

- Scalability: Evidence from scaled-up syntheses of similar imidazoles shows maintaining a 1:1 molar ratio of reactants reduces impurities .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

- Answer: Follow a tiered validation protocol:

Repeat experiments under identical conditions to rule out procedural errors.

Cross-validate with alternative techniques (e.g., X-ray crystallography if single crystals are obtainable) .

Compare with literature data for analogous compounds (e.g., 2-phenylimidazole derivatives) to identify shifts caused by the ethynyl group .

Statistical analysis of elemental composition deviations to assess purity thresholds .

Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?

- Answer:

- DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution, identifying nucleophilic (imidazole N) and electrophilic (ethynyl C) sites.

- Molecular docking to simulate interactions with biological targets (e.g., enzymes), leveraging software like AutoDock Vina .

- SAR studies : Synthesize analogs (e.g., replacing phenyl with pyridyl) and correlate structural changes with activity data .

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

- Answer: